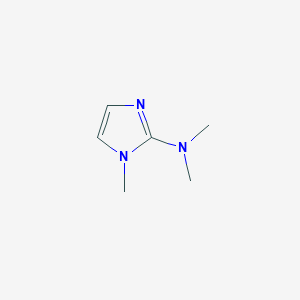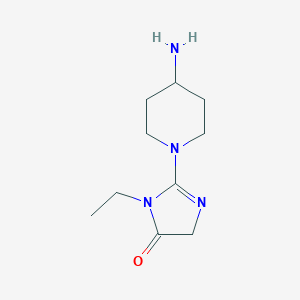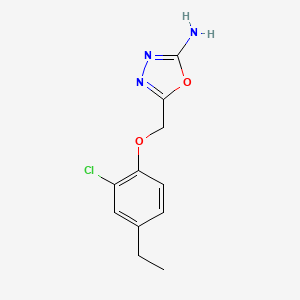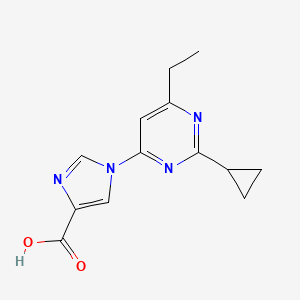
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features both pyrimidine and imidazole rings
Méthodes De Préparation
The synthesis of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: Starting with a suitable precursor, such as 2-cyclopropyl-6-ethylpyrimidine, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the imidazole ring: The imidazole ring is then introduced via a condensation reaction with an appropriate imidazole precursor.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions to drive the reactions to completion.
Applications De Recherche Scientifique
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It is explored for use in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid can be compared with similar compounds such as:
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-4-carboxylic acid: This compound shares the pyrimidine ring but differs in the presence of a piperidine ring instead of an imidazole ring.
2-Cyclopropyl-pyrimidin(4)yl-thionophosphonic acid esters: These compounds have a similar pyrimidine ring but include thionophosphonic acid esters, making them distinct in terms of chemical properties and applications.
Propriétés
Formule moléculaire |
C13H14N4O2 |
|---|---|
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
1-(2-cyclopropyl-6-ethylpyrimidin-4-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C13H14N4O2/c1-2-9-5-11(16-12(15-9)8-3-4-8)17-6-10(13(18)19)14-7-17/h5-8H,2-4H2,1H3,(H,18,19) |
Clé InChI |
AMODVLFPHFTAMF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC(=N1)C2CC2)N3C=C(N=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


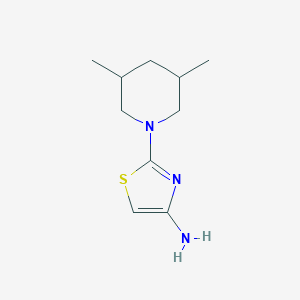

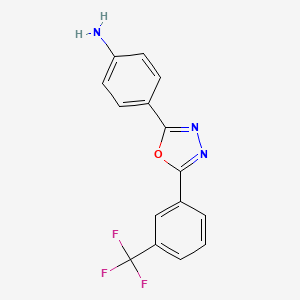
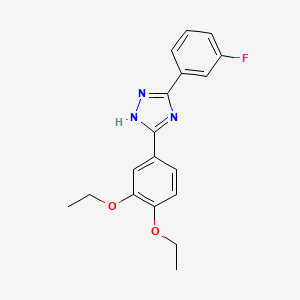


![5-Ethyl-2-(3-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11794731.png)
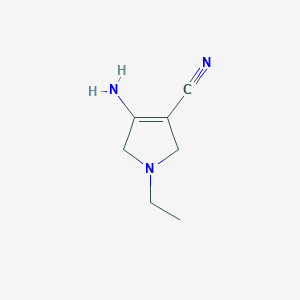
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11794753.png)
![3-Chloro-1-ethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11794759.png)
